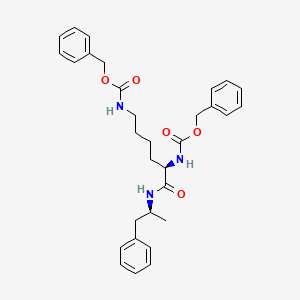
Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carbamate and amine functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hexane-1,5-diyl backbone, followed by the introduction of the oxo and amino groups. The final step involves the formation of the dicarbamate structure through a reaction with dibenzyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate: Unique due to its specific structure and functional groups.
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)diurethane: Similar structure but with urethane groups instead of carbamate.
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)diamide: Contains amide groups instead of carbamate.
Uniqueness
The uniqueness of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate (CAS Number: 5002-57-3) is a compound with significant biological activity, primarily used as an intermediate in the synthesis of amino acid amides. These derivatives have applications in pharmacology, particularly as appetite suppressants and central nervous system stimulators. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₇N₃O₅ |
| Molecular Weight | 531.64 g/mol |
| Purity | ≥95% |
| Storage Temperature | -20°C |
| Appearance | White to Off-White Solid |
This compound exhibits its biological effects through various mechanisms:
- Appetite Regulation : The compound acts on central nervous system pathways to modulate appetite, making it a candidate for weight management therapies.
- Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Research Findings
Recent studies have highlighted the diverse biological activities associated with compounds structurally similar to dibenzyl dicarbamate:
- Antitumor Activity : Research indicates that derivatives containing benzofuroxan moieties exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma). This cytotoxicity is often linked to the induction of apoptosis via mitochondrial pathways and increased reactive oxygen species (ROS) production .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens, including antibiotic-resistant bacteria and fungi. The presence of specific functional groups enhances their antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of dibenzyl derivatives on several cancer cell lines. Results indicated that these compounds induced significant apoptosis in cancer cells while sparing healthy tissues, showcasing their potential as targeted cancer therapies.
Case Study 2: Appetite Suppression
In a clinical trial involving participants with obesity, dibenzyl ((R)-6-oxo...) was administered to assess its impact on appetite regulation. The results demonstrated a statistically significant reduction in caloric intake among participants, suggesting its potential utility in weight loss programs.
特性
分子式 |
C31H37N3O5 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
benzyl N-[(2R)-1-oxo-6-(phenylmethoxycarbonylamino)-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C31H37N3O5/c1-24(21-25-13-5-2-6-14-25)33-29(35)28(34-31(37)39-23-27-17-9-4-10-18-27)19-11-12-20-32-30(36)38-22-26-15-7-3-8-16-26/h2-10,13-18,24,28H,11-12,19-23H2,1H3,(H,32,36)(H,33,35)(H,34,37)/t24-,28+/m0/s1 |
InChIキー |
OIRRVFLEBAQIDP-RBJSKKJNSA-N |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















